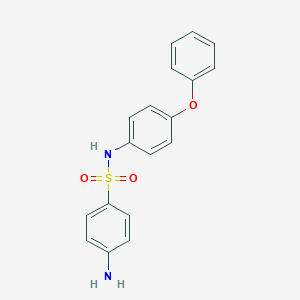
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16N2O3S . It is also known by other names such as N1-(4-Methoxyphenyl)sulfanilamide and p-Sulphanilanisidide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of light brown solid was achieved with a yield of 85%. The 1H-NMR and 13C-NMR spectra were provided for the compound .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring attached to a sulfonamide group . The molecular weight of the compound is 340.4 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound likely participates in reactions typical of sulfonamides and aromatic amines .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 531.4±60.0 °C at 760 mmHg, and a flash point of 275.2±32.9 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Glucocorticoid Receptor Modulation
This chemical scaffold has been utilized in the development of nonsteroidal glucocorticoid receptor (GR) modulators. Such compounds, including derivatives of 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide, are promising drug candidates for treating immune-related disorders. One study highlighted the synthesis of N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel GR modulators. Among the derivatives, certain compounds exhibited potent GR antagonistic activity with selectivity over other steroid receptors, showcasing their potential in developing new therapies for conditions mediated by GR activity (Yoshioka et al., 2017).
Photosensitizers for Photodynamic Therapy
Research has also delved into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds have shown high singlet oxygen quantum yields, making them suitable for photodynamic therapy (PDT) applications. Their photophysical and photochemical properties suggest that they could be potent Type II photosensitizers for treating cancer through PDT, emphasizing their significance in medical research focused on cancer therapy (Pişkin et al., 2020).
Progesterone Receptor Antagonists
Further research has developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. Given the critical role of PR in various physiological systems, these compounds are considered potential therapeutic agents for diseases like uterine leiomyoma and breast cancer. The study presented a novel scaffold for PR antagonists, offering a foundation for future development of selective PR modulators (Yamada et al., 2016).
Antimicrobial Activity
A study focused on the synthesis and in vitro biological screening of derivatives containing the sulfonamide moiety for antimicrobial activity. This research underscores the versatility of the this compound scaffold in generating compounds with potential application in combating microbial infections, highlighting the broader implications of this chemical structure in developing new antimicrobial agents (El-Gaby et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-14-6-12-18(13-7-14)24(21,22)20-15-8-10-17(11-9-15)23-16-4-2-1-3-5-16/h1-13,20H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMYCBMHIQDTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
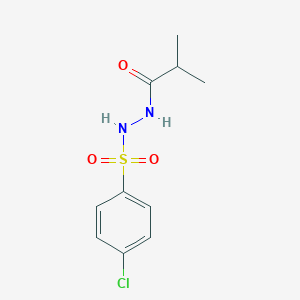
![4-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B411009.png)
![4-chloro-N'-[(2-methoxyphenyl)acetyl]benzenesulfonohydrazide](/img/structure/B411010.png)
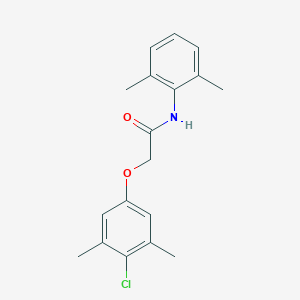
![N-{2-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B411012.png)
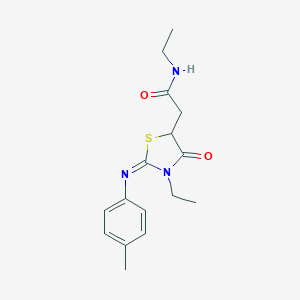
![2-[(2-{3-Ethyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]phenyl acetate](/img/structure/B411015.png)
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B411016.png)
![N-(5-chloro-2-methylphenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411019.png)
![2-[(2-{2-[(4-Chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]phenyl acetate](/img/structure/B411020.png)
![4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B411022.png)
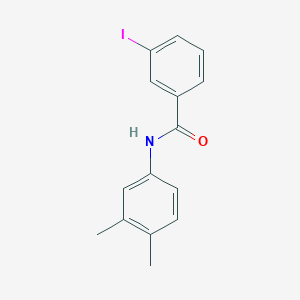
![2-[2-(2,4-dimethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B411025.png)

